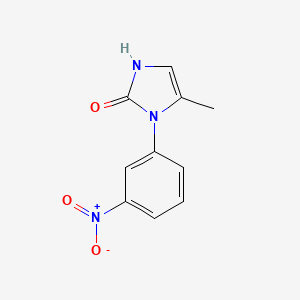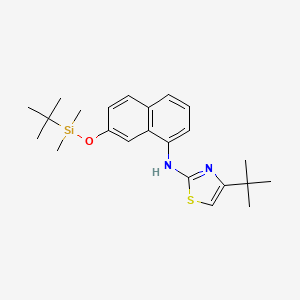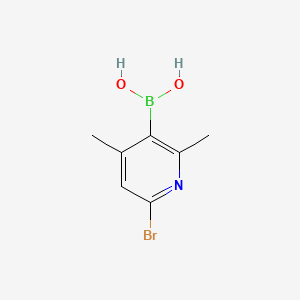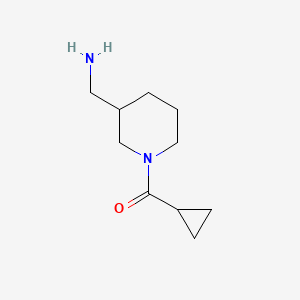
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Übersicht
Beschreibung
The compound “5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Wissenschaftliche Forschungsanwendungen
Inhibition of Aldehyde Dehydrogenase
- Nitrefazole, a derivative related to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, has been shown to strongly inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The synthesis and structural assignment of this compound and its isomers have been explored, highlighting the role of the nitro group in the imidazole ring (Klink, Pachler, & Gottschlich, 1985).
Synthesis and Biological Activity
- Research has been conducted on the synthesis and in vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, including those structurally similar to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one. These compounds have shown potent activity against certain Gram-positive bacteria (Letafat et al., 2008).
Chemical Synthesis Techniques
- The one-pot synthesis of trisubstituted imidazoles, which could include derivatives like 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, has been developed. This method involves sequential one-pot steps for creating diverse functionalized imidazoles, useful in various research contexts (Yugandar et al., 2016).
Coordination Chemistry
- Studies on chiral 3-(2'-imidazolinyl)anilines, closely related to the chemical , have led to the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are significant in coordination chemistry and offer insights into potential applications of similar imidazole derivatives (Yang et al., 2011).
Antibacterial and Antiprotozoal Effects
- The antibacterial and antiprotozoal effects of imidazole derivatives, including structures akin to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, have been studied, showing potential applications in treating microbial infections (Cavalleri, Volpe, & Arioli, 1977).
Eigenschaften
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFSQDBSMKXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)


![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)

![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)






